molecular formula C7H11NOS B12943768 (R)-1-(4,5-Dimethylthiazol-2-yl)ethanol

(R)-1-(4,5-Dimethylthiazol-2-yl)ethanol

Cat. No.: B12943768
M. Wt: 157.24 g/mol
InChI Key: GEEFPWNWTUMMKP-RXMQYKEDSA-N
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Description

(R)-1-(4,5-Dimethylthiazol-2-yl)ethanol is a chiral thiazole derivative characterized by a hydroxylated ethyl group attached to the 2-position of a 4,5-dimethyl-substituted thiazole ring. The compound’s stereochemistry (R-configuration) may influence its biological interactions, solubility, and reactivity compared to its racemic or (S)-enantiomer forms.

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

(1R)-1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C7H11NOS/c1-4-6(3)10-7(8-4)5(2)9/h5,9H,1-3H3/t5-/m1/s1

InChI Key

GEEFPWNWTUMMKP-RXMQYKEDSA-N

Isomeric SMILES

CC1=C(SC(=N1)[C@@H](C)O)C

Canonical SMILES

CC1=C(SC(=N1)C(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol typically involves the reaction of 4,5-dimethylthiazole with an appropriate chiral reagent to introduce the ethanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired chiral product.

Industrial Production Methods

Industrial production of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4,5-Dimethylthiazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thiazole ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 4,5-dimethylthiazole-2-carboxylic acid, while reduction can produce 4,5-dimethylthiazole-2-ylmethanol.

Scientific Research Applications

®-1-(4,5-Dimethylthiazol-2-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(4,5-Dimethylthiazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes to produce reactive intermediates that interact with cellular components. For example, in the MTT assay, the compound is reduced by mitochondrial dehydrogenases to form a colored formazan product, which is used as an indicator of cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural similarities with MTT and other thiazole derivatives, but key differences in functional groups and stereochemistry lead to divergent applications. Below is a detailed comparison:

Compound Key Structural Features Primary Applications Biological Activity/Assay Role
(R)-1-(4,5-Dimethylthiazol-2-yl)ethanol Chiral ethanol-substituted thiazole Potential use in asymmetric synthesis; hypothesized roles in solubility modulation Limited direct data; inferred antioxidant/cytotoxic properties based on thiazole moiety
MTT Tetrazolium salt with thiazole core Cell viability assays (MTT assay) Reduced to formazan by mitochondrial enzymes in viable cells; colorimetric detection
Thiazole-based imidazoles Thiazole fused with imidazole Antimicrobial and antiproliferative agents Demonstrated activity against E. coli, S. aureus, and cancer cell lines via MTT assays
Ethanol extracts (e.g., Paeonia suffruticosa) Complex mixtures with ethanol as a solvent Antioxidant and antiproliferative studies Ethanol enhances extraction of bioactive compounds; cytotoxicity evaluated via MTT

Key Findings from Comparative Studies

Role in Solubility and Extraction: Ethanol-containing compounds (e.g., (R)-1-(4,5-dimethylthiazol-2-yl)ethanol) may improve solubility in polar solvents compared to MTT, which requires ethanol or DMSO for formazan dissolution . Ethanol is widely used in extraction protocols for bioactive compounds, as seen in Selaginella doederleinii and Orthosiphon stamineus studies . Contradiction: While ethanol enhances solubility, its cytotoxicity at high concentrations (>10% v/v) can confound assay results, necessitating careful optimization .

Biological Activity: Antiproliferative Effects: MTT is a benchmark for cytotoxicity screening, but (R)-1-(4,5-dimethylthiazol-2-yl)ethanol’s hydroxyl group may confer direct bioactivity. For example, ethanol extracts of Paeonia suffruticosa induced apoptosis in gastric cancer cells via Fas/p53 pathways . Antioxidant Capacity: Thiazole derivatives with hydroxyl groups (e.g., (R)-1-(4,5-dimethylthiazol-2-yl)ethanol) may scavenge free radicals, akin to ethanol extracts of Dendrobium venustum (94.69% DPPH scavenging) .

Synthetic Utility: (R)-1-(4,5-dimethylthiazol-2-yl)ethanol could serve as a chiral precursor in synthesizing bioactive heterocycles, similar to imidazoles and pyrazolines prepared via ethanol-mediated reactions .

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